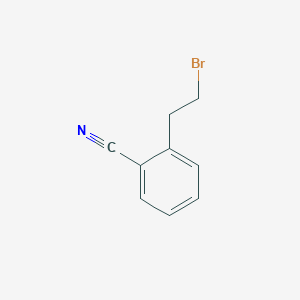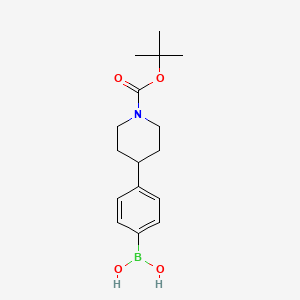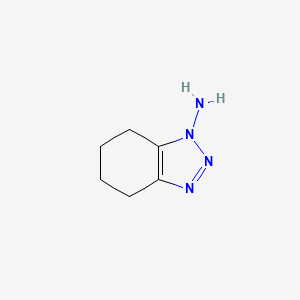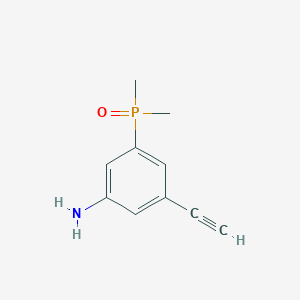![molecular formula C21H24N2O3 B2893899 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide CAS No. 851411-60-4](/img/structure/B2893899.png)
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide, also known as MP-10, is a synthetic compound with potential pharmacological properties. It belongs to the class of chromenopyridinone derivatives and has been studied for its potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
Anticancer Activity
HMS1650I22: has been explored for its potential anticancer properties. Compounds with similar structures have shown activity against murine melanoma cell lines (B16F10), indicating a possible application in cancer treatment . The compound’s efficacy in inhibiting cancer cell growth could be a significant step forward in oncology research.
Anti-inflammatory Action
Related heterocyclic compounds have demonstrated potent anti-inflammatory action, suggesting that HMS1650I22 could be used to develop new anti-inflammatory drugs . Its application in reducing inflammation could benefit conditions like arthritis, asthma, and other inflammatory diseases.
Antibacterial Properties
The antibacterial activity of HMS1650I22 and its analogs against both gram-positive and gram-negative bacteria has been documented . This opens up avenues for the compound’s use in creating new antibiotics, especially in an era of increasing antibiotic resistance.
Gene Manipulation
While not directly linked to HMS1650I22 , plasmid DNA, which is crucial for gene cloning and manipulation, shares a connection with the compound’s potential use in genetic research . The ability to manipulate genes could lead to advancements in gene therapy and the treatment of genetic disorders.
Molecular Cloning
The compound’s potential role in molecular cloning could be significant. It may facilitate the amplification of DNA fragments for cloning into larger vectors, aiding in the construction of recombinant DNA molecules for various applications .
Transfection Studies
HMS1650I22: could be instrumental in transfection studies, which involve introducing foreign DNA into mammalian cells. This is crucial for studying gene function, protein expression, and other cellular processes .
Mécanisme D'action
Target of Action
Chromenopyridine derivatives, to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities, including antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer properties. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.
Mode of Action
It’s known that chromenopyridine derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor signaling, or interfering with protein function . The specific interactions would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
Given the broad range of pharmacological activities associated with chromenopyridine derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial growth, viral replication, and cancer cell proliferation.
Result of Action
Chromenopyridine derivatives have been reported to exhibit antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer activities. These effects suggest that the compound may inhibit bacterial growth, reduce inflammation, inhibit microbial growth, prevent HIV replication, and inhibit cancer cell proliferation.
Propriétés
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-8-14(9-5-2)20(24)23-17-12-13(3)18-19(22-17)15-10-6-7-11-16(15)26-21(18)25/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGTEHLOIHTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC2=C(C(=C1)C)C(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)




![5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893825.png)

![1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893828.png)


![6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893831.png)
![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)

